molecular formula C16H8Cl2F3NOS B4770818 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B4770818
M. Wt: 390.2 g/mol
InChI Key: NOUONNOLJDXFDB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential for the treatment of various types of cancer.

Mechanism of Action

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide inhibits the activity of BTK by binding to its active site. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide leads to the suppression of B-cell receptor signaling, which ultimately results in the death of B-cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is also not suitable for in vivo studies in rodents due to species-specific differences in BTK.

Future Directions

There are several future directions for the research and development of 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide. One direction is to investigate its potential as a treatment for other types of cancer, such as multiple myeloma and solid tumors. Another direction is to explore its potential as a treatment for autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Further studies are also needed to optimize the synthesis method of 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide and to improve its pharmacokinetic properties.

Scientific Research Applications

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of B-cells. 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has also been studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3NOS/c17-9-5-3-7-11-12(9)13(18)14(24-11)15(23)22-10-6-2-1-4-8(10)16(19,20)21/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUONNOLJDXFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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